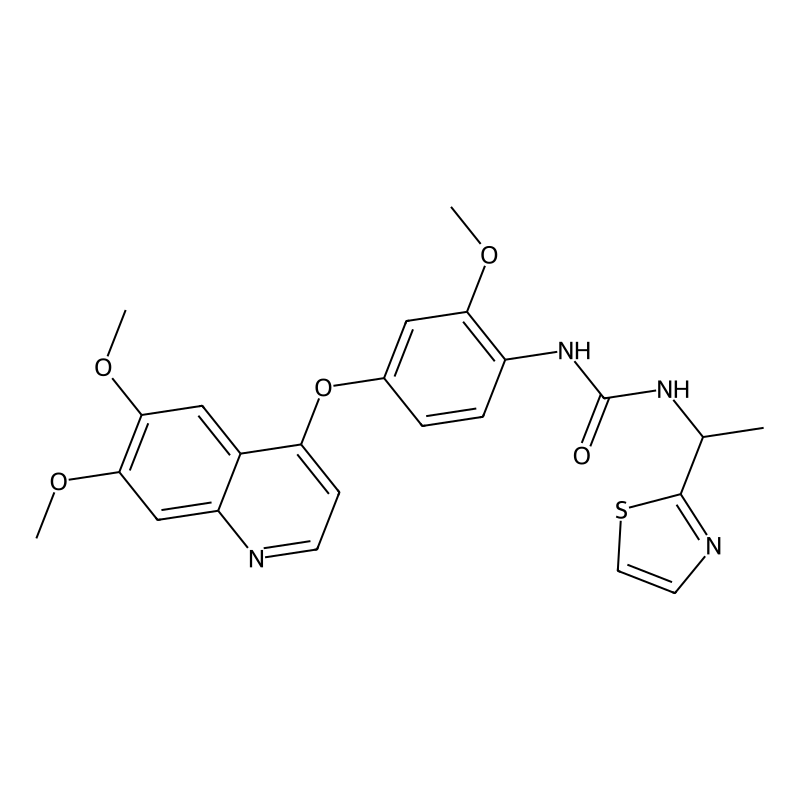

Ki20227

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ki20227 is a selective inhibitor of the c-Fms tyrosine kinase, which is also known as the macrophage colony-stimulating factor receptor (M-CSFR). This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive osteoclast activity and inflammation. Ki20227 exhibits an IC50 value of 2 nM for c-Fms, indicating its potency in inhibiting this receptor compared to other kinases such as VEGFR-2, PDGFRβ, and c-Kit, which have higher IC50 values of 12 nM, 217 nM, and 451 nM respectively .

Ki20227 acts by competitively binding to the ATP-binding pocket of CSF1R, thereby inhibiting its phosphorylation and downstream signaling pathways []. This inhibition disrupts processes regulated by CSF1R, such as macrophage differentiation and survival.

Studies have shown that Ki20227 effectively suppresses osteoclastogenesis (formation of bone-resorbing cells) by inhibiting CSF1R signaling [, ]. This makes it a potential therapeutic candidate for diseases involving excessive bone breakdown, such as bone metastasis and rheumatoid arthritis [, , ].

Ki20227 functions primarily through its interaction with the c-Fms receptor, blocking its activation and subsequent signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, particularly in response to macrophage colony-stimulating factor stimulation . The compound's ability to inhibit osteoclast differentiation and function is particularly significant in the context of bone resorption processes .

The biological activity of Ki20227 has been extensively studied, revealing its role in modulating immune responses and bone metabolism. It has been shown to suppress M-CSF-induced osteoclast accumulation and activity, thereby potentially mitigating osteolytic bone destruction associated with various pathologies such as osteoporosis and cancer metastasis . Additionally, Ki20227 has been implicated in aggravating apoptosis and inflammatory responses following cerebral ischemia, suggesting a complex role in neuroinflammatory processes .

Ki20227 holds promise for several therapeutic applications:

- Bone Disorders: Its ability to inhibit osteoclast activity makes it a candidate for treating diseases characterized by excessive bone resorption.

- Inflammatory Diseases: By modulating cytokine production and immune cell function, Ki20227 may be beneficial in conditions like rheumatoid arthritis or other inflammatory disorders.

- Cancer Therapeutics: The compound's effects on tumor-associated macrophages could be leveraged in cancer treatment strategies aimed at reducing tumor growth and metastasis .

Studies have demonstrated that Ki20227 interacts specifically with c-Fms receptors, leading to downstream effects on myeloid cell turnover and T cell responses. For instance, it has been shown to inhibit myeloid cell expansion provoked by immune challenges . Furthermore, its modulation of inflammatory cytokine production highlights its potential utility in managing immune-mediated diseases.

Several compounds exhibit similar mechanisms of action or target the same pathways as Ki20227. Below is a comparison highlighting their unique features:

| Compound Name | Target | IC50 (nM) | Unique Features |

|---|---|---|---|

| Ki20227 | c-Fms tyrosine kinase | 2 | Selective for M-CSFR; inhibits osteoclast activity |

| PLX3397 | CSF1R | 5 | Dual inhibition of CSF1R and FLT3; used in cancer therapy |

| GW2580 | CSF1R | 10 | Selective inhibitor; studied for anti-inflammatory effects |

| AZD7507 | CSF1R | 15 | Focused on targeting tumor-associated macrophages |

Ki20227 stands out due to its high selectivity for c-Fms compared to other compounds that may target multiple receptors or have broader activity profiles. This specificity may lead to fewer off-target effects and enhanced therapeutic efficacy in treating specific conditions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Toy EP, Lamb T, Azodi M, Roy WJ, Woo HH, Chambers SK. Inhibition of the c-fms proto-oncogene autocrine loop and tumor phenotype in glucocorticoid stimulated human breast carcinoma cells. Breast Cancer Res Treat. 2011 Sep;129(2):411-9. doi: 10.1007/s10549-010-1247-7. Epub 2010 Nov 10. PubMed PMID: 21063905.

3: Uemura Y, Ohno H, Ohzeki Y, Takanashi H, Murooka H, Kubo K, Serizawa I. The selective M-CSF receptor tyrosine kinase inhibitor Ki20227 suppresses experimental autoimmune encephalomyelitis. J Neuroimmunol. 2008 Mar;195(1-2):73-80. doi: 10.1016/j.jneuroim.2008.01.015. Epub 2008 Apr 2. PubMed PMID: 18378004.

4: Ohno H, Uemura Y, Murooka H, Takanashi H, Tokieda T, Ohzeki Y, Kubo K, Serizawa I. The orally-active and selective c-Fms tyrosine kinase inhibitor Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model. Eur J Immunol. 2008 Jan;38(1):283-91. PubMed PMID: 18085662.

5: Ohno H, Kubo K, Murooka H, Kobayashi Y, Nishitoba T, Shibuya M, Yoneda T, Isoe T. A c-fms tyrosine kinase inhibitor, Ki20227, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model. Mol Cancer Ther. 2006 Nov;5(11):2634-43. PubMed PMID: 17121910.